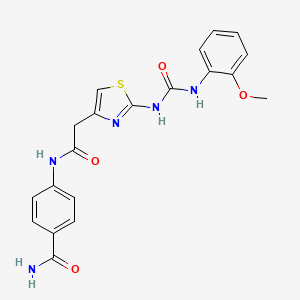![molecular formula C19H14N4O B2565328 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide CAS No. 1788561-57-8](/img/structure/B2565328.png)
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine moiety fused with a phenyl ring and a picolinamide group
Mechanism of Action
Target of Action
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide is a compound that has been studied for its potential biological activities Similar compounds have been found to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase , which play crucial roles in nerve signal transmission.
Mode of Action
It’s known that similar compounds interact with their targets, such as enzymes, by binding to their active sites and inhibiting their function . This interaction can lead to changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
Inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase can disrupt the breakdown of neurotransmitters, leading to an accumulation of these chemicals in the synaptic cleft and prolonged nerve signal transmission .
Pharmacokinetics
Similar compounds have been studied for their admet properties . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches the target site in the body.
Result of Action
Based on the potential targets, it’s plausible that this compound could lead to prolonged nerve signal transmission due to the inhibition of acetylcholinesterase and butyrylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization. One common method includes the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as iodine or transition metals .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include iodine, transition metal catalysts, and various oxidizing and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and picolinamide-based molecules. Examples include:
N-(pyridin-2-yl)amides: These compounds share the picolinamide moiety and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These derivatives have a bromine atom at the 3-position and are used in various synthetic applications.
Uniqueness
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)picolinamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the imidazo[1,2-a]pyridine core with the picolinamide group enhances its potential as a versatile scaffold for drug development and material science .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(16-9-3-5-11-20-16)22-15-8-2-1-7-14(15)17-13-23-12-6-4-10-18(23)21-17/h1-13H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKFDJJUOLHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2565246.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2565250.png)
![5-(allylthio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2565253.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2565256.png)



![7-fluoro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2565262.png)




